Phenyl benzenesulfinyl sulfone
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Overview
Description
Phenyl benzenesulfinyl sulfone is an organic compound with the molecular formula C₁₂H₁₀O₃S₂ and a molecular weight of 266.336 g/mol . This compound is characterized by the presence of a sulfone group (SO₂) and a sulfinyl group (SO) attached to a phenyl ring. It is a versatile compound with significant applications in organic synthesis and various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl benzenesulfinyl sulfone can be synthesized through the oxidation of sulfides. One common method involves the use of hydrogen peroxide (H₂O₂) as an oxidizing agent in the presence of catalysts such as tantalum carbide or niobium carbide . Another method employs urea-hydrogen peroxide and phthalic anhydride in ethyl acetate, which provides an environmentally benign oxidation process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using efficient and recyclable catalysts. The use of organocatalysts like 2,2,2-trifluoroacetophenone has been reported to enable selective synthesis of sulfones from sulfides .
Chemical Reactions Analysis
Types of Reactions
Phenyl benzenesulfinyl sulfone undergoes various chemical reactions, including:
Oxidation: Conversion of sulfides to sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of sulfones to sulfides under specific conditions.
Substitution: Nucleophilic substitution reactions where the sulfone group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, urea-hydrogen peroxide, and phthalic anhydride.
Catalysts: Tantalum carbide, niobium carbide, and 2,2,2-trifluoroacetophenone.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfides, and various substituted sulfones, depending on the reaction conditions and reagents used .
Scientific Research Applications
Phenyl benzenesulfinyl sulfone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phenyl benzenesulfinyl sulfone involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of enzymes by forming covalent bonds with active site residues . The sulfone group is known to enhance the binding affinity and prolong the interaction time with target enzymes .
Comparison with Similar Compounds
Phenyl benzenesulfinyl sulfone can be compared with other similar compounds such as:
Phenyl sulfonylacetophenone: Used in synthetic organic chemistry for the formation of heterocycles.
Vinyl sulfones: Known for their reactivity with thiols and use as enzyme inhibitors.
Aromatic disulfides and sulfoxides: Commonly used in various oxidation and reduction reactions.
This compound stands out due to its unique combination of sulfone and sulfinyl groups, which provide distinct reactivity and versatility in chemical transformations.
Properties
CAS No. |
784-81-6 |
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Molecular Formula |
C12H10O3S2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
benzenesulfonylsulfinylbenzene |
InChI |
InChI=1S/C12H10O3S2/c13-16(11-7-3-1-4-8-11)17(14,15)12-9-5-2-6-10-12/h1-10H |
InChI Key |
GCYFEGKYSQLZAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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